5-Fluoro-2-(trifluoromethyl)cinnamic acid

Descripción general

Descripción

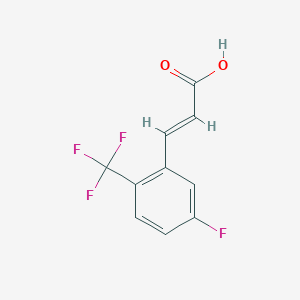

5-Fluoro-2-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C10H6F4O2 and a molecular weight of 234.15 g/mol It is a derivative of cinnamic acid, where the phenyl ring is substituted with both a fluorine atom and a trifluoromethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(trifluoromethyl)cinnamic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

5-Fluoro-2-(trifluoromethyl)cinnamic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The double bond in the cinnamic acid moiety can be reduced to form saturated derivatives.

Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the double bond.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium diisopropylamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce saturated cinnamic acid derivatives.

Aplicaciones Científicas De Investigación

5-Fluoro-2-(trifluoromethyl)cinnamic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 5-Fluoro-2-(trifluoromethyl)cinnamic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for certain targets. These interactions can modulate biochemical pathways and exert various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

2-(Trifluoromethyl)cinnamic acid: Similar structure but lacks the fluorine substitution on the phenyl ring.

3-(Trifluoromethyl)cinnamic acid: The trifluoromethyl group is positioned differently on the phenyl ring.

2-Fluoro-5-(trifluoromethyl)cinnamic acid: Similar structure with the fluorine and trifluoromethyl groups in different positions.

Uniqueness

5-Fluoro-2-(trifluoromethyl)cinnamic acid is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can influence its chemical reactivity and biological activity. This unique structure can result in distinct properties and applications compared to other similar compounds.

Actividad Biológica

5-Fluoro-2-(trifluoromethyl)cinnamic acid (CAS No. 231291-18-2) is an organic compound characterized by its unique molecular structure, which includes a fluorine atom and a trifluoromethyl group attached to a cinnamic acid backbone. The molecular formula is C10H6F4O2, with a molecular weight of 234.15 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

The synthesis of this compound can be achieved through various methods, including the Suzuki–Miyaura coupling reaction, which is effective for forming carbon-carbon bonds. This reaction typically involves a boronic acid or boronate ester and an aryl halide in the presence of a palladium catalyst. The compound is notable for its ability to undergo several chemical reactions, such as oxidation, reduction, and substitution, which can modify its biological properties.

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Similar cinnamic acid derivatives have shown significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli. The introduction of electron-withdrawing groups, such as fluorine, tends to enhance this activity .

- Anticancer Potential : Compounds with similar structures have been evaluated for their anticancer properties. For instance, derivatives of cinnamic acids have demonstrated cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The incorporation of fluorine and trifluoromethyl groups may contribute to increased potency against these cells .

- Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes and receptors, potentially modulating biochemical pathways. This interaction can lead to inhibition of enzymes involved in cancer progression or inflammation.

The biological activity of this compound is largely attributed to its chemical structure. The presence of the trifluoromethyl group enhances lipophilicity and electron-withdrawing characteristics, which may increase binding affinity to biological targets. This interaction can alter enzyme kinetics or receptor signaling pathways, leading to therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological efficacy of cinnamic acid derivatives:

- Antimicrobial Study : A study reported that compounds with electron-withdrawing groups at the para position showed improved anti-tuberculosis activity compared to their parent compounds. For example, a derivative exhibited an IC50 value of 0.045 µg/mL against Mycobacterium tuberculosis .

- Anticancer Activity : In vitro studies demonstrated that certain cinnamic acid derivatives significantly inhibited the proliferation of cancer cells. For instance, compounds modified with trifluoromethyl groups showed enhanced cytotoxicity against MCF-7 cells with IC50 values as low as 1.79 µM .

- Neuroprotective Effects : Some cinnamic acid derivatives have been investigated for their neuroprotective properties against conditions like Alzheimer’s disease. These compounds exhibited protective effects in cellular models by reducing oxidative stress and apoptosis .

Comparative Analysis

A comparison with similar compounds reveals that this compound possesses unique properties due to the specific positioning of its functional groups:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Fluorine and trifluoromethyl groups | Antimicrobial, anticancer |

| 2-(Trifluoromethyl)cinnamic acid | Lacks fluorine substitution | Moderate antimicrobial |

| 3-(Trifluoromethyl)cinnamic acid | Different positioning of trifluoromethyl | Varies in biological activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 5-fluoro-2-(trifluoromethyl)cinnamic acid?

- Methodological Answer : Synthesis often involves cross-coupling reactions (e.g., Suzuki-Miyaura) using fluorinated boronic acids or trifluoromethylation of precursor cinnamic acids. For purification, reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile phase modifier is effective for isolating high-purity fractions . Recrystallization in polar aprotic solvents (e.g., DMSO/water mixtures) can further enhance purity.

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- 1H/19F NMR : To confirm fluorine substitution patterns and aromatic proton environments .

- FT-IR : Identify characteristic carbonyl (C=O) and C-F stretching vibrations (~1680 cm⁻¹ and 1100–1250 cm⁻¹, respectively).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS for [M-H]⁻ ion analysis) .

- X-ray Crystallography : Resolve crystal structure if single crystals are obtainable .

Q. What experimental protocols are used to assess solubility and stability under varying conditions?

- Methodological Answer :

- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 2–10) via UV-Vis spectroscopy (λmax ~280 nm for cinnamic acid derivatives) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store under inert gas (argon) in amber vials at room temperature to prevent photodegradation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the trifluoromethyl group in reaction pathways?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs to identify rate-determining steps.

- Computational Modeling : Use density functional theory (DFT) to map electron-withdrawing effects of the -CF₃ group on transition states .

- In Situ Spectroscopy : Monitor intermediates via time-resolved Raman or NMR during catalytic cycles .

Q. How should researchers resolve contradictions in reported bioactivity or reactivity data?

- Methodological Answer :

- Cross-Validation : Replicate experiments using standardized conditions (e.g., solvent purity, oxygen-free environments).

- Meta-Analysis : Compare datasets across studies while accounting for variables like impurity profiles (e.g., residual TFA from synthesis) .

- Advanced Analytics : Use LC-MS/MS to detect trace byproducts that may influence biological assays .

Q. What strategies optimize catalytic applications of this compound in cross-coupling reactions?

- Methodological Answer :

- Ligand Design : Pair with palladium catalysts (e.g., Pd(PPh₃)₄) to enhance coupling efficiency with boronic acids.

- Solvent Screening : Test in toluene/DMF mixtures to balance solubility and reaction kinetics.

- In Operando Monitoring : Use GC-MS or inline IR to track reaction progress and adjust stoichiometry dynamically .

Q. How can computational modeling predict interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) with fluorinated pharmacophores.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes in aqueous environments.

- QSAR Analysis : Correlate substituent effects (e.g., -F vs. -CF₃) with inhibitory activity using partial least squares regression .

Propiedades

IUPAC Name |

(E)-3-[5-fluoro-2-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O2/c11-7-2-3-8(10(12,13)14)6(5-7)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTHHQOWFLXKQU-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)/C=C/C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420684 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

231291-18-2 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 231291-18-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.